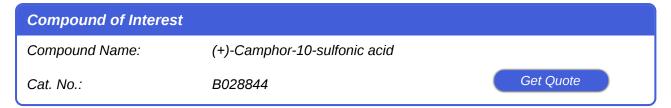


## An In-depth Technical Guide to (+)-Camphor-10sulfonic Acid

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For Researchers, Scientists, and Drug Development Professionals

(+)-Camphor-10-sulfonic acid, also known as (1S)-(+)-10-Camphorsulfonic acid or Reychler's acid, is a chiral resolving agent and a strong acid catalyst widely utilized in organic synthesis. Its importance in the pharmaceutical industry is pronounced, where it is instrumental in the separation of enantiomers from racemic mixtures—a critical step in the development of stereochemically pure drugs. This guide provides a comprehensive overview of its chemical identifiers, physical properties, and key experimental applications.

## **Core Identifiers and Properties**

The compound is an organosulfur derivative of camphor.[1] It is a stable, colorless solid at room temperature, soluble in water and various organic solvents.[1]

### **Chemical Identifiers**

A comprehensive list of identifiers for **(+)-Camphor-10-sulfonic acid** is provided below, facilitating its precise identification in research and procurement.



Identifier Type	Value
CAS Number	3144-16-9[1][2]
IUPAC Name	[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Synonyms	(1S)-(+)-10-Camphorsulfonic acid, d- Camphorsulfonic acid, Reychler's acid[1]
Molecular Formula	C10H16O4S[2]
EC Number	221-554-1[3][4]
PubChem CID	218580 (for 1S isomer)[1]
ChemSpider ID	189449 (for 1S isomer)[1]
UN Number	1759[1]

## **Physicochemical and Spectroscopic Data**

The quantitative properties of **(+)-Camphor-10-sulfonic acid** are crucial for its application in experimental settings.

Property	Value
Molecular Weight	232.30 g/mol [2]
Melting Point	193-202 °C (decomposes)[2]
Appearance	White or off-white crystalline powder[2]
Specific Rotation [α]D <sup>20</sup>	+20° to +23° (c=20 in H <sub>2</sub> O)[2][5]
Acidity (pKa)	1.2[1]
Solubility	Soluble in water[1]

## **Experimental Protocols**



Detailed methodologies for the synthesis and application of **(+)-Camphor-10-sulfonic acid** are outlined below. These protocols are foundational for its use in a laboratory setting.

### Synthesis of (+)-Camphor-10-sulfonic Acid

The synthesis is achieved through the sulfonation of (+)-camphor. The following is a general laboratory procedure adapted from the established method for preparing the racemic mixture.

[6]

#### Materials:

- (+)-Camphor
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Acetic Anhydride ((CH<sub>3</sub>CO)<sub>2</sub>O)
- Anhydrous Ether

#### Procedure:

- In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place concentrated sulfuric acid. Cool the flask in an ice-salt bath.
- Slowly add acetic anhydride to the cooled, stirring sulfuric acid, ensuring the temperature of the mixture does not exceed 20°C.[6]
- Once the addition is complete, add powdered (+)-camphor to the mixture.
- Remove the ice bath and allow the mixture to stand at room temperature for approximately 36-48 hours, during which the sulfonic acid will crystallize.[6][7]
- Collect the crystalline product by suction filtration.
- Wash the collected crystals with anhydrous ether to remove residual acetic and sulfuric acids.[6]



 Dry the final product in a vacuum desiccator. The resulting white, crystalline solid is (+)-Camphor-10-sulfonic acid.

### **Application in Chiral Resolution of Racemic Amines**

**(+)-Camphor-10-sulfonic acid** is a premier agent for the resolution of racemic amines via the formation of diastereomeric salts.[8]

Principle: The chiral acid reacts with the racemic amine to form two diastereomeric salts. These salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization.[8][9] The desired enantiomer is then recovered by treating the isolated salt with a base.

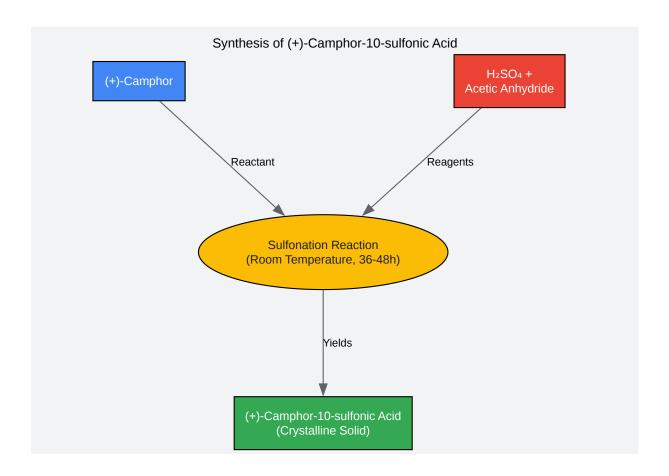
#### General Protocol:

- Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or mixtures with acetonitrile).[10] In a separate flask, dissolve an equimolar amount of (+)-Camphor-10-sulfonic acid in the same solvent, warming if necessary.
- Crystallization: Slowly add the acid solution to the amine solution with stirring. The
  diastereomeric salt with lower solubility will begin to crystallize. The process can be aided by
  cooling the mixture or allowing it to stand undisturbed.[9]
- Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration. The filtrate will be enriched in the other diastereomeric salt.[11]
- Liberation of the Enantiopure Amine: Suspend the isolated crystalline salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether or dichloromethane).
- Add a base (e.g., aqueous NaOH or NaHCO₃) to neutralize the sulfonic acid and liberate the free amine, which will dissolve in the organic layer.[9]
- Separate the organic layer, wash it with water, dry it over an anhydrous agent (e.g., Na<sub>2</sub>SO<sub>4</sub>), and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

### **Visualized Workflows and Mechanisms**



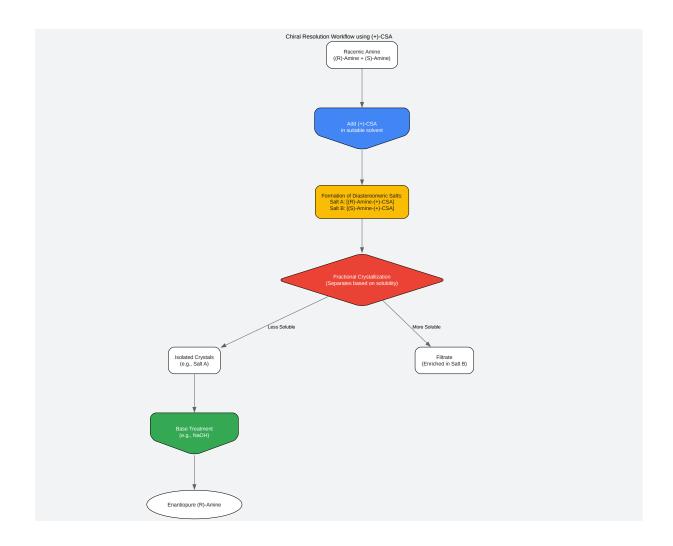
To better illustrate the chemical processes, the following diagrams have been generated using the DOT language.



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Caption: Reaction scheme for the synthesis of (+)-Camphor-10-sulfonic acid.





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Caption: General workflow for the chiral resolution of a racemic amine.

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